molecular formula C17H17N5 B7165563 N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B7165563
M. Wt: 291.35 g/mol
InChI Key: FUCZOMTVXUYUAN-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. Its unique structure, combining a pyrazole ring with a cyclopentapyrimidine moiety, allows for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-12-16(10-22(21-12)13-6-3-2-4-7-13)20-17-14-8-5-9-15(14)18-11-19-17/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZOMTVXUYUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=NC3=C2CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine scaffold.

  • Preparation of the Pyrazole Ring

      Starting Materials: 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

      Reaction Conditions: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

      Formation of Pyrazole: The acid chloride is then reacted with an amine (e.g., aniline) in the presence of a base such as triethylamine (TEA) to form the pyrazole ring.

  • Construction of the Cyclopentapyrimidine Scaffold

      Starting Materials: The pyrazole derivative is reacted with a suitable cyclopentane derivative.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce nitro groups or carbonyl compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like NH₃ or R-SH in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its anti-cancer properties, showing activity against various cancer cell lines.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes involved in cell proliferation. It targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, particularly as CDK inhibitors.

Uniqueness

N-(3-methyl-1-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique combination of the pyrazole and cyclopentapyrimidine rings, which confer distinct chemical reactivity and biological activity. Its specific structure allows for selective inhibition of CDKs, making it a promising candidate for anti-cancer drug development.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

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